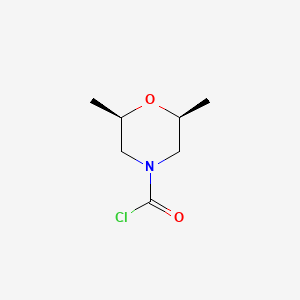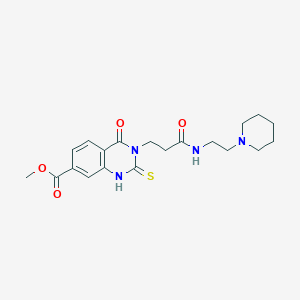
Methyl 4-oxo-3-(3-oxo-3-((2-(piperidin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-oxo-3-(3-oxo-3-((2-(piperidin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a type of heterocyclic compound. Quinazolines and their derivatives are known to exhibit a wide range of biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds with structures related to the given molecule have been synthesized and studied for their chemical properties and reactions. For example, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involved reactions of related piperidine derivatives with benzoyl isothiocyanate, leading to various cyclization products (E. Paronikyan, S. Dashyan, N. S. Minasyan, G. M. Stepanyan, 2016). These synthetic pathways could offer insights into the reactivity and potential applications of the queried compound in material science or as intermediates in pharmaceutical synthesis.
Drug Development
Compounds structurally similar to the one have been explored as potential drug candidates. For instance, derivatives with piperidine elements have been evaluated as CGRP receptor inhibitors, with significant focus on their synthesis and the development of efficient, stereoselective, and economical processes (Reginald O. Cann et al., 2012). This suggests that the compound might also find relevance in the development of new therapeutic agents, given its structural complexity and potential for biological activity.
Antimicrobial and Anticancer Activities
Some quinazoline derivatives have been synthesized and screened for their antimicrobial and anticancer activities. For example, new quinazolines were characterized as potential antimicrobial agents against various bacterial and fungal strains (N. Desai, P. N. Shihora, D. Moradia, 2007). Additionally, certain quinazoline-3-carboxylic acid derivatives were investigated for their breast anticancer activity, showing significant effects against the MCF-7 cell line (A. Gaber et al., 2021). These studies highlight the potential biomedical applications of such compounds in treating infectious diseases and cancer.
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(2-piperidin-1-ylethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-28-19(27)14-5-6-15-16(13-14)22-20(29)24(18(15)26)11-7-17(25)21-8-12-23-9-3-2-4-10-23/h5-6,13H,2-4,7-12H2,1H3,(H,21,25)(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADFDGTAOKZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3-(3-oxo-3-((2-(piperidin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

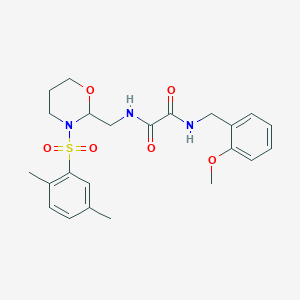
![N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2960262.png)
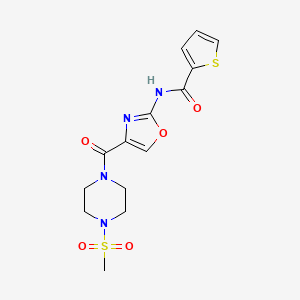
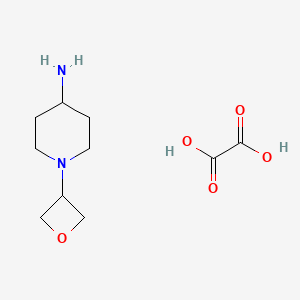
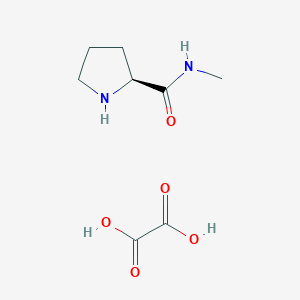
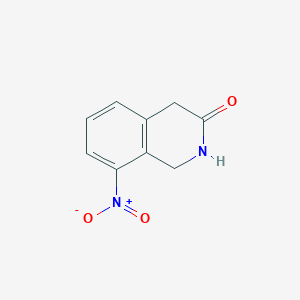
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2960275.png)
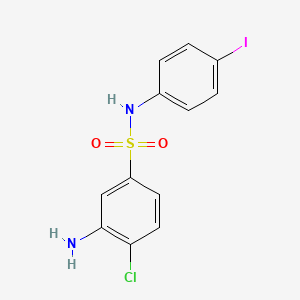
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate](/img/structure/B2960277.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)
